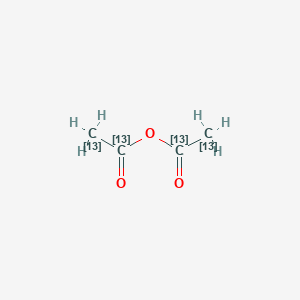

Acetic anhydride-13C4

説明

特性

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)O[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114510-14-4 | |

| Record name | Acetic anhydride-13C4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Purity of Acetic Anhydride-13C4

This guide provides a comprehensive, in-depth technical overview for the synthesis and isotopic purity determination of Acetic anhydride-13C4. This stable isotope-labeled reagent is a cornerstone in modern metabolic research, proteomics, and drug development, where precise molecular tracking is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies.

The Critical Role of this compound in Scientific Research

Stable isotope labeling offers a powerful and safe alternative to radioactive isotopes for tracing the fate of molecules in complex biological and chemical systems.[1][2] this compound, in which the four carbon atoms are replaced with the heavy isotope of carbon (¹³C), serves as a versatile acetylating agent. Its applications are extensive and include:

-

Metabolic Flux Analysis: By introducing a ¹³C-labeled acetyl group, researchers can track its incorporation into various metabolites, providing quantitative insights into the activity of metabolic pathways.[3] This is crucial for understanding the metabolic reprogramming in diseases such as cancer and diabetes.[3]

-

Quantitative Proteomics: this compound is used to label primary amines on peptides and proteins. The resulting mass shift allows for accurate relative and absolute quantification of proteins in complex mixtures using mass spectrometry.

-

Drug Metabolism and Pharmacokinetics (DMPK): In the development of new pharmaceuticals, this compound can be used to synthesize stable isotope-labeled internal standards (SIL-IS). These standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices.[3]

The fidelity of these advanced analytical techniques is fundamentally dependent on the isotopic purity of the labeled reagent. Low isotopic enrichment can lead to ambiguous results and compromise the integrity of the study. Therefore, a robust synthetic protocol coupled with rigorous purity assessment is non-negotiable.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is predicated on the formation of an anhydride linkage between two ¹³C-labeled acetyl groups. A reliable and widely employed method involves the reaction of a ¹³C-labeled acetyl halide with a ¹³C-labeled acetate salt.[4][5][6] This approach ensures that all four carbon atoms in the final product are ¹³C.

Reaction Principle

The reaction of Acetyl-1,2-13C2 chloride with Sodium acetate-1,2-13C2 provides a direct and efficient route to this compound. The sodium salt of the labeled acetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the labeled acetyl chloride. The chloride ion is displaced, and the new carbon-oxygen bond is formed, yielding the desired anhydride and sodium chloride as a byproduct.

Reaction Scheme:

CH₃¹³COONa + CH₃¹³COCl → (CH₃¹³CO)₂O + NaCl

Detailed Experimental Protocol

Materials and Reagents:

-

Sodium acetate-1,2-13C2 (isotopic purity ≥ 99%)

-

Acetyl-1,2-13C2 chloride (isotopic purity ≥ 99%)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Oven-dried glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend Sodium acetate-1,2-13C2 (1.0 equivalent) in anhydrous diethyl ether.[7]

-

Reagent Addition: While stirring the suspension, add Acetyl-1,2-13C2 chloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is mildly exothermic and can be controlled by the rate of addition or by using a cooling water bath.[7]

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for several hours to ensure the reaction goes to completion.[7] The progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.[7] Wash the salt cake with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Purification: Combine the filtrate and washings. The solvent can be removed by distillation at reduced pressure.[7] For most applications, if high-purity starting materials were used, the resulting this compound is of sufficient purity. If further purification is required, fractional distillation can be performed. The boiling point of unlabeled acetic anhydride is 138-140 °C.[8][9]

-

Drying and Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Rationale for Experimental Design

-

Anhydrous Conditions: Acetyl chloride and acetic anhydride are both highly susceptible to hydrolysis. The use of anhydrous reagents and solvents, along with protection from atmospheric moisture, is critical to prevent the formation of acetic acid and to ensure a high yield of the anhydride.[7]

-

Inert Atmosphere: While not always strictly necessary if anhydrous conditions are maintained, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) provides an additional layer of protection against moisture.

-

Stoichiometry: A slight excess of the less expensive or more easily removed reagent can be used to drive the reaction to completion. However, a near 1:1 stoichiometry is generally effective.

Isotopic Purity Determination: A Two-Pillar Approach

The verification of isotopic purity is a crucial step to validate the synthesis. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment.[2]

Mass Spectrometry (MS)

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of four ¹³C atoms results in a mass shift of +4 Da compared to the unlabeled compound.[9]

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the synthesized this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The molecular ion peak for unlabeled acetic anhydride is at m/z 102.[10][11] For this compound, the molecular ion peak will be at m/z 106.[9][12] The isotopic purity is determined by the relative abundance of the m/z 106 peak compared to the peaks at lower masses (m/z 102-105). A unified equation can be used to calculate the isotopic purity by correcting for the natural isotopic contributions of the preceding peaks.[13]

Data Summary Table:

| Mass-to-Charge (m/z) | Identity | Expected Relative Abundance (>99% ¹³C₄) |

| 102 | Unlabeled [M]⁺ | < 1% |

| 103 | Unlabeled [M+1]⁺ | < 1% |

| 104 | Unlabeled [M+2]⁺ / ¹³C₂-labeled [M]⁺ | < 1% |

| 105 | ¹³C₃-labeled [M-H]⁺ | < 1% |

| 106 | ¹³C₄-labeled [M]⁺ | > 99% |

Table 1. Expected Mass Spectrometry Data for High-Purity this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR directly detects the ¹³C nuclei, providing information about their chemical environment. In ¹³C-labeled compounds, the signals are significantly enhanced, and ¹³C-¹³C coupling can be observed.

Methodology (¹³C NMR):

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis:

-

Chemical Shifts: For unlabeled acetic anhydride, the carbonyl carbon appears around 160-180 ppm.

-

¹³C-¹³C Coupling: In this compound, the signal for each carbon will be split into a multiplet due to coupling with the adjacent ¹³C nucleus. The absence of significant singlet peaks at the expected chemical shifts confirms high isotopic enrichment.

-

Methodology (¹H NMR):

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: The protons on the methyl groups will be coupled to the ¹³C atoms they are attached to, resulting in a doublet. The magnitude of this one-bond coupling (¹JCH) is typically around 125-130 Hz.

Data Summary Table:

| Nucleus | Unlabeled Acetic Anhydride | This compound |

| ¹H | Singlet (~2.2 ppm) | Doublet (¹JCH ≈ 125-130 Hz) |

| ¹³C | Singlets | Multiplets (due to ¹³C-¹³C coupling) |

Table 2. Comparative NMR Data for Unlabeled and ¹³C₄-Labeled Acetic Anhydride.

Workflow Visualization

The following diagram provides a high-level overview of the entire process, from synthesis to final purity verification.

Figure 1. A comprehensive workflow diagram illustrating the synthesis and isotopic purity verification of this compound.

Conclusion

The synthesis of this compound with high isotopic purity is a critical enabling step for a multitude of advanced research applications. The protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to this essential reagent. The subsequent rigorous analysis by both mass spectrometry and NMR spectroscopy constitutes a self-validating system, ensuring the trustworthiness of the material and, by extension, the data generated from its use. By adhering to these principles of meticulous synthesis and comprehensive characterization, researchers can confidently employ this compound to unravel complex biological and chemical processes.

References

-

PrepChem.com. (n.d.). Preparation of acetic anhydride. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Acid Anhydrides Guide. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews (IJRAR). (2019). Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

- González-Antuña, A., Rodríguez-González, P., Centineo, G., & García Alonso, J. I. (2010). Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis.

-

ResearchGate. (2022). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004). Acetic anhydride preparation. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). This compound, d6. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectrum of acetic anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Acetic Anhydride. Retrieved from [Link]

-

Reddit. (2022). Synthesis of Acetic Anhydride: Home lab. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyladipic acid, anhydride with acetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. Retrieved from [Link]

-

YouTube. (2021). How to Make Acetic Anhydride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. ijraset.com [ijraset.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 無水酢酸-1,1′-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. 乙酸酐-13C4 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Acetic anhydride(108-24-7) 13C NMR spectrum [chemicalbook.com]

- 11. Acetic anhydride [webbook.nist.gov]

- 12. This compound | C4H6O3 | CID 16213366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Acetic anhydride-13C4 CAS number 114510-14-4

Technical Whitepaper: Acetic Anhydride-13C4 (CAS 114510-14-4)

Executive Summary

This compound is a high-purity, stable isotope-labeled derivatization reagent widely utilized in quantitative proteomics, metabolic flux analysis, and nuclear magnetic resonance (NMR) spectroscopy. With all four carbon atoms replaced by Carbon-13 (

This guide details the physicochemical properties, mechanistic applications, and validated experimental protocols for this compound, designed for researchers requiring high-fidelity isotopic labeling.

Chemical Identity & Physical Properties

This compound is the fully carbon-labeled isotopologue of acetic anhydride.[1][2] It reacts with nucleophiles (amines, alcohols, thiols) to transfer a

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound (Universal Label) |

| CAS Number | 114510-14-4 |

| Formula | ( |

| Molecular Weight | ~106.06 g/mol (vs. 102.09 unlabeled) |

| Isotopic Purity | |

| Mass Shift | +2.013 Da per acetyl moiety transferred |

| Boiling Point | 138–140 °C |

| Density | ~1.12 g/mL at 25 °C |

| Solubility | Reacts with water (hydrolysis); soluble in CHCl |

| Appearance | Colorless, mobile liquid with pungent odor |

Mechanistic Applications

Quantitative Proteomics: Acetylation Stoichiometry

In standard proteomics, identifying an acetylated peptide does not reveal what fraction of that protein is acetylated in the cell (occupancy). This compound is used to chemically block all unmodified lysines ex vivo.

-

Mechanism: Free

-amino groups of lysine are acetylated with the heavy reagent ( -

Differentiation: Endogenous acetylation (light,

) is distinguished from chemical acetylation (heavy, -

Result: The ratio of Light (endogenous) to Heavy (chemical) signal intensity allows calculation of the absolute stoichiometry of acetylation at specific sites.[3]

Metabolomics: GC-MS Derivatization

For gas chromatography-mass spectrometry (GC-MS), polar metabolites (amino acids, sugars) must be derivatized to become volatile. Using this compound introduces a stable isotope tag.[2]

-

Benefit: Acts as an internal standard generator. By derivatizing a standard mix with

-anhydride and the biological sample with unlabeled anhydride (or vice versa), researchers can perform Stable Isotope Dilution (SID) quantification without synthesizing individual labeled standards for every metabolite.

Reaction Mechanism

The acetylation process follows a nucleophilic acyl substitution. The nucleophile (e.g., a lysine amine) attacks one of the carbonyl carbons of the anhydride.

Figure 1: Nucleophilic acyl substitution mechanism. The amine attacks the

Experimental Protocol: Determination of Acetylation Stoichiometry

This protocol describes the "Chemical Acetylation" workflow for quantifying lysine acetylation occupancy in protein lysates.

Reagents:

-

Lysis Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), Deacetylase Inhibitors (e.g., Trichostatin A, Nicotinamide).

-

Reducing Agent: Dithiothreitol (DTT).[4]

-

Alkylating Agent: Iodoacetamide (IAA).[5]

-

Quenching Agent: Hydroxylamine or Ammonium Bicarbonate.

Workflow Steps:

-

Lysis & Denaturation: Lyse cells in Urea buffer to denature proteins and expose buried lysine residues. Add deacetylase inhibitors immediately to preserve endogenous acetylation.

-

Reduction & Alkylation:

-

Add DTT (5 mM final) and incubate at 56°C for 30 min to reduce disulfides.

-

Add IAA (15 mM final) and incubate in dark at RT for 20 min to cap cysteines.

-

-

Chemical Acetylation (The Critical Step):

-

Adjust pH to ~8.0.

-

Add This compound in 50-fold molar excess relative to estimated lysine content.

-

Note: Add reagent slowly with vigorous mixing. The reaction generates acid; monitor and maintain pH > 7.5 using 1M Tris or NaOH to prevent amine protonation (which blocks reaction).

-

Incubate for 1 hour at Room Temperature.

-

Validation: Repeat addition if necessary to ensure >99% labeling efficiency.

-

-

Quenching: Add excess Hydroxylamine or Ammonium Bicarbonate to consume unreacted anhydride.

-

Digestion: Dilute Urea to <1 M. Add Trypsin (1:50 ratio) and digest overnight.

-

Mass Spectrometry Analysis: Analyze via LC-MS/MS.

Data Interpretation: For a specific lysine site:

-

Light Peak (

): Corresponds to endogenous acetylation (natural -

Heavy Peak (

): Corresponds to free lysine chemically acetylated in vitro ( -

Stoichiometry Calculation:

Figure 2: Quantitative proteomics workflow for determining acetylation stoichiometry using stable isotope labeling.

Safety & Handling

Hazard Classification:

-

Flammable Liquid (Category 3): Flash point ~49°C.[7]

-

Skin Corrosion (Category 1B): Causes severe burns.[6]

-

Acute Toxicity: Harmful if inhaled or swallowed.[6]

Critical Precautions:

-

Moisture Sensitivity: Acetic anhydride reacts violently with water. Store under inert gas (Nitrogen or Argon) in a desiccator.

-

Hydrolysis: Upon contact with moisture, it degrades into Acetic Acid-13C2. This degrades the reagent's potency and alters pH.

-

Ventilation: Always handle inside a certified chemical fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213366, this compound. Retrieved from [Link]

-

Baeza, J., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Current Protocols in Molecular Biology. Retrieved from [Link]

-

Meyer, J.G., et al. (2016). Quantification of Lysine Acetylation Stoichiometry by Chemical Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C4H6O3 | CID 16213366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aldon-chem.com [aldon-chem.com]

Acetic anhydride-13C4 applications in mass spectrometry

An In-Depth Technical Guide to Acetic Anhydride-13C4 Applications in Mass Spectrometry

Foreword

In the landscape of modern analytical chemistry, particularly within life sciences, the demand for precise, sensitive, and reliable quantification of biomolecules is paramount. Mass spectrometry has emerged as the cornerstone technology for these measurements, yet its efficacy is often enhanced through strategic chemical derivatization. This guide delves into the application of a powerful tool in the analytical chemist's arsenal: this compound. As a stable isotope-labeled derivatizing agent, it offers a robust method for introducing a known mass tag, thereby enabling accurate relative and absolute quantification of proteins, peptides, and a host of amine- and hydroxyl-containing metabolites. This document provides a comprehensive overview of the underlying principles, practical applications, and detailed methodologies for leveraging this compound in your mass spectrometry workflows, grounded in established scientific principles and field-proven insights.

The Principle of Stable Isotope Labeling and Derivatization

Mass spectrometry is adept at identifying and quantifying molecules based on their mass-to-charge ratio (m/z). However, the inherent variability in ionization efficiency among different analytes can complicate direct comparisons of their abundance. Stable isotope labeling addresses this challenge by introducing a heavy isotope-labeled internal standard that is chemically identical to the analyte of interest but mass-spectrometrically distinct.

This compound serves as a derivatizing agent that covalently modifies specific functional groups on target molecules, primarily primary and secondary amines, as well as hydroxyl and thiol groups, though to a lesser extent. The "light" (unlabeled) version of the reagent, acetic anhydride, is used to derivatize one sample (e.g., a control), while the "heavy" version, this compound, is used to derivatize another (e.g., a treated sample). When the samples are mixed, the derivatized analytes form pairs of peaks in the mass spectrum separated by a precise mass difference, allowing for accurate relative quantification.

The Chemistry of Acetylation with this compound

The core of this technique lies in the nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen of a primary amine attacks one of the carbonyl carbons of the acetic anhydride molecule. This results in the formation of an amide bond and the release of a molecule of acetic acid.

The key advantage of this compound is the incorporation of four Carbon-13 isotopes in place of the naturally abundant Carbon-12. This results in a mass increase of 4 Daltons for each primary amine group that is acetylated. This predictable and significant mass shift allows for clear differentiation between the light and heavy labeled analytes in the mass spectrometer.

Applications in Quantitative Proteomics

In proteomics, this compound is a cost-effective and straightforward method for relative quantification of protein abundance. The labeling is typically performed on peptides after protein extraction and enzymatic digestion (e.g., with trypsin). The primary amine groups on the N-terminus of each peptide and the side chain of lysine residues are the primary targets for acetylation.

Experimental Workflow for Proteomic Quantification

Caption: Workflow for relative protein quantification using this compound.

Step-by-Step Protocol for Peptide Labeling

-

Peptide Preparation: Start with lyophilized peptides obtained from tryptic digestion of your protein samples.

-

Resuspension: Reconstitute the peptides from each sample in a suitable buffer, for example, 50 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

-

Derivatization:

-

To the "light" sample, add 10 µL of a freshly prepared solution of acetic anhydride in a water-miscible organic solvent like acetonitrile (e.g., 10% v/v).

-

To the "heavy" sample, add 10 µL of a freshly prepared solution of this compound in the same solvent and at the same concentration.

-

-

Incubation: Vortex the samples and incubate at room temperature for 1 hour.

-

Quenching: Quench the reaction by adding a reagent that consumes excess acetic anhydride, such as 10 µL of 5% hydroxylamine or 1 M Tris-HCl, pH 8.0. Incubate for 15 minutes.

-

Sample Pooling and Cleanup: Combine the light and heavy labeled samples, and then proceed with a desalting and cleanup step (e.g., using a C18 solid-phase extraction cartridge) prior to LC-MS/MS analysis.

Data Interpretation

The relative abundance of a given peptide (and by extension, its parent protein) is determined by calculating the ratio of the peak area of the heavy-labeled peptide to that of the light-labeled peptide in the mass spectrum.

| Feature | Description |

| Reagent | This compound |

| Target Functional Groups | Primary amines (N-terminus, Lysine side chain) |

| Mass Shift per Label | +4 Da |

| Typical Application | Relative quantification of proteins |

| Advantages | Cost-effective, simple protocol, applicable to any protein sample |

Applications in Metabolomics and Drug Development

In metabolomics, this compound is used to enhance the detection and quantification of small molecules containing primary and secondary amine groups, such as amino acids, neurotransmitters, and certain drug metabolites. Derivatization can improve the chromatographic separation and ionization efficiency of these often polar compounds.

Workflow for Metabolite Quantification

Caption: Workflow for absolute quantification of metabolites using this compound.

Protocol for Derivatization of Metabolites in Plasma

-

Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of a cold organic solvent mixture (e.g., acetonitrile:methanol 80:20) containing the stable isotope-labeled internal standards for the target analytes.

-

Centrifugation: Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen gas or in a vacuum concentrator.

-

Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a derivatization buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0). Add 10 µL of a 10% (v/v) solution of this compound in acetonitrile.

-

Incubation: Vortex and incubate at a slightly elevated temperature (e.g., 40°C) for 30 minutes.

-

Analysis: After incubation, the sample is ready for direct injection into the LC-MS/MS system.

Mass Shifts for Common Biomolecules

| Biomolecule | Functional Groups Labeled | Total Mass Shift (Da) |

| Glycine | 1 (N-terminus) | +4 |

| Lysine | 2 (N-terminus, side chain) | +8 |

| Dopamine | 1 (primary amine) | +4 |

| GABA | 1 (primary amine) | +4 |

Trustworthiness and Self-Validating Systems

The robustness of the this compound labeling methodology is underscored by several self-validating principles:

-

Chemical Specificity: The reaction is highly specific for primary amines under controlled pH conditions, ensuring predictable labeling.

-

Isotopic Purity: The high isotopic purity of commercially available this compound ensures a clean and predictable mass shift, minimizing isotopic interference.

-

Co-elution: The light and heavy labeled analytes are chemically identical and therefore co-elute during liquid chromatography. This ensures that any variations in ionization due to matrix effects will affect both species equally, preserving the accuracy of their ratio.

-

Fragmentation Pattern: The fragmentation pattern of the heavy and light labeled pairs in MS/MS analysis is typically identical, with the mass shift observed in the precursor ion also present in the fragment ions containing the label. This provides an additional layer of confidence in the identification of the labeled pair.

Conclusion

This compound is a versatile and reliable reagent for quantitative mass spectrometry. Its straightforward reaction chemistry, predictable mass shift, and cost-effectiveness make it an attractive choice for a wide range of applications, from discovery-based proteomics to targeted metabolite analysis in drug development. By understanding the principles and methodologies outlined in this guide, researchers can confidently implement this powerful technique to achieve accurate and reproducible quantification of key biomolecules.

References

-

Relative Protein Quantification Using N-Acetylation and Mass Spectrometry. This article discusses the use of acetic anhydride for relative protein quantification. [Link]

-

A study of N-acetylation for relative quantification of proteins. This study provides a detailed protocol and evaluation of the N-acetylation method for protein quantification. [Link]

-

Derivatization for LC-MS. This resource provides a general overview of derivatization techniques for liquid chromatography-mass spectrometry, including acetylation. [Link]

Advanced Metabolomics: Quantitative Profiling via Acetic Anhydride-13C4 Isotope Labeling

Topic: Acetic Anhydride-13C4 for Metabolomics Research Fundamentals Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise field of quantitative metabolomics, the variance between biological replicates often obscures subtle phenotypic changes. Differential Isotope Labeling (DIL) using This compound (

Fundamentals of Isotope-Coded Derivatization

The Reagent: Structure and Mass Shift Physics

To use this compound effectively, one must distinguish between the reagent mass and the transferred mass.

-

Reagent Identity: this compound (CAS: 114510-14-4).[1]

-

Molecular Formula:

. -

Labeling Topology: All four carbon atoms are stable isotope

.[1] -

Mechanism: Nucleophilic Acyl Substitution. The reagent cleaves, transferring one acetyl group to the analyte while the other half becomes a leaving group (acetic acid).

The Critical Calculation:

While the reagent itself is +4 Da heavier than its unlabeled counterpart (

Why 13C4? The Co-Elution Imperative

In LC-MS, quantification relies on the ratio of Light (Sample A) to Heavy (Sample B) ion intensities.

-

Deuterium (D) Labeling: C-D bonds are shorter and stronger than C-H bonds, reducing the molecule's interaction with the hydrophobic stationary phase. This causes deuterated analogs to elute earlier than unlabeled ones. This "chromatographic isotope effect" can lead to different ionization environments (matrix effects) for the pair, skewing the ratio.

-

Carbon-13 (13C) Labeling: The

atom is virtually identical in volume and hydrophobicity to

Experimental Workflow & Visualization

The following diagram illustrates the comparative metabolomics workflow using Differential Isotope Labeling (DIL).

Figure 1: Differential Isotope Labeling (DIL) workflow ensuring identical ionization conditions for quantitative comparison.

Validated Experimental Protocol

This protocol is designed for self-validation . It includes steps to verify labeling efficiency and quench side reactions.

Reagents Required:

-

Acetic Anhydride (Unlabeled,

99%) -

This compound (99 atom % 13C, Sigma/CIL)

-

Borate Buffer (200 mM, pH 9.5) or Triethylamine (TEA)

-

Acetonitrile (LC-MS Grade)

-

Internal Standard: Norvaline or 13C-Phenylalanine (to monitor absolute recovery).

Step 1: Sample Preparation & pH Adjustment

Metabolites must be deprotonated to act as nucleophiles.

-

Aliquot 50

L of biofluid (plasma/urine) or cell extract. -

Add 10

L of Internal Standard solution. -

Add 150

L of Acetonitrile to precipitate proteins. Centrifuge (14,000 x g, 10 min, 4°C). -

Transfer supernatant to a fresh glass vial.

-

Critical Step: Evaporate to dryness (SpeedVac) to remove water (which competes with the reagent).

-

Reconstitute in 50

L of 200 mM Borate Buffer (pH 9.5) .-

Why: High pH ensures amine groups (pKa ~9-10) are uncharged (

) and reactive.

-

Step 2: The Derivatization Reaction

-

Control Group: Add 10

L of Unlabeled Acetic Anhydride solution (diluted 1:5 in dry acetonitrile). -

Experimental Group: Add 10

L of 13C4-Acetic Anhydride solution (diluted 1:5 in dry acetonitrile).-

Note: Add reagent slowly while vortexing.

-

-

Incubate at room temperature for 30 minutes.

-

Validation: Monitor the disappearance of the underivatized Internal Standard via a quick LC-MS spot check during method development.

-

Step 3: Quenching & Extraction

-

Add 50

L of 1% Glycine solution.-

Why: Glycine contains a primary amine that rapidly reacts with excess anhydride, preventing "over-acetylation" or column damage.

-

-

(Optional) Liquid-Liquid Extraction: Add 200

L Ethyl Acetate. Vortex, centrifuge, and collect the organic layer. This removes salts and the glycine-adducts, cleaning the sample for MS.

Step 4: Mixing

-

Combine equal volumes of the Light-labeled Control and Heavy-labeled Experimental extracts.

-

Evaporate and reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Data Analysis & Interpretation

Mass Shift Logic Table

The following table summarizes the expected mass shifts for common metabolite classes.

| Metabolite Class | Functional Groups | Reaction Sites (n) | Mass Shift ( | Formula Change |

| Primary Amine | 1 | +2.007 Da | ||

| Amino Acid (Basic) | 1 | +2.007 Da | ||

| Lysine | 2 | +4.014 Da | ||

| Polyamines | (Putrescine) | 2 | +4.014 Da | |

| Phenols | 1 | +2.007 Da |

Handling Isotopic Overlap (The M+2 Problem)

A common challenge with +2 Da labeling is the overlap between the M+2 isotope of the Light metabolite (due to natural

Mitigation Strategy:

-

High-Resolution MS (HRMS): Instruments with resolution > 60,000 (Orbitrap/TOF) can sometimes resolve the mass defect difference, though difficult for small molecules.

-

Mathematical Deconvolution:

Where -

Ratio Calculation:

Reaction Mechanism Visualization

Understanding the chemistry is vital for troubleshooting low yields.

Figure 2: Nucleophilic attack mechanism. Note that only half of the 13C label is transferred to the analyte.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Derivatization Efficiency | pH < 8.0 | Check buffer pH. If sample is acidic (TCA cycle rich), increase buffer concentration to 500 mM. |

| Reagent Hydrolysis | Water in system | Ensure samples are dried completely. Use fresh, high-quality anhydrous acetonitrile. |

| Peak Broadening | Column Overload | The derivatization increases hydrophobicity. Use a steeper gradient on C18 columns. |

| Inconsistent Ratios | Incomplete Quenching | Ensure Glycine is added in excess (at least 50x molar excess relative to anhydride). |

References

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry.

-

Shiao, M. S., et al. (2007). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR.[2] Proceedings of the National Academy of Sciences (PNAS).

-

Sigma-Aldrich. this compound Product Specification & Mass Shift Data.

-

Shortreed, M. R., et al. (2006). Ionizable Isotopic Labeling Reagents for Relative Quantification of Amine Metabolites by Mass Spectrometry. Analytical Chemistry.

-

Cambridge Isotope Laboratories. Stable Isotope Labeling for Metabolomics: Technical Notes.

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Primary Amines via Acetic Anhydride-13C4 Isotope Labeling

This Application Note is designed for researchers in metabolomics and pharmaceutical analysis. It details the protocol for using Acetic Anhydride-13C4 (

This method is superior to standard deuterium labeling because

Abstract & Principle

Primary amines are often difficult to analyze by Reverse-Phase LC-MS due to their high polarity (poor retention on C18) and poor ionization efficiency in complex matrices. Acetylation resolves these issues by capping the polar amine group, increasing hydrophobicity, and improving peak shape.

By using This compound , we introduce a stable isotope tag that shifts the mass of the analyte.

-

Reagent: this compound (

) -

Reaction: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

-

Mass Shift: The reagent contains four

C atoms, but the reaction transfers only one acetyl group (containing two-

Net Mass Shift (

): +2.007 Da per derivatized amine group relative to the unlabeled (Light) derivative. -

Comparison: Unlike Deuterium (

H) labeling,

-

Mechanism & Theory

The reaction proceeds in a basic aqueous buffer (pH 8.5–9.5). The base deprotonates the primary amine (

Reaction Scheme

-

Light Label (Target): React sample with Unlabeled Acetic Anhydride.

-

Heavy Label (Internal Standard): React standard/reference with this compound.

-

Mixing: Combine 1:1 prior to LC-MS injection.

Experimental Protocol

Reagents & Materials

| Component | Specification | Purpose |

| Labeling Reagent | This compound (99 atom % 13C) | Introduces +2 Da shift/amine. |

| Unlabeled Reagent | Acetic Anhydride (HPLC Grade) | Creates "Light" reference. |

| Buffer | 100 mM Sodium Borate (pH 9.0) | Maintains basic pH for nucleophilic attack. |

| Quenching Agent | 100 mM Glycine or 1% Formic Acid | Consumes excess anhydride. |

| Extraction Solvent | Ethyl Acetate (LC-MS Grade) | Extracts derivatized amides (optional). |

| LC Mobile Phase | 0.1% Formic Acid in Water (A) / ACN (B) | Proton source for ESI+. |

Workflow Diagram (DOT)

Caption: Step-by-step workflow for differential isotope labeling of primary amines using this compound.

Step-by-Step Procedure

Step 1: Sample Preparation

-

Aliquot 50 µL of sample (plasma, urine, or tissue homogenate).

-

Precipitate proteins if necessary (cold methanol), centrifuge, and collect supernatant.

-

Evaporate supernatant to dryness under nitrogen (to remove competing nucleophiles like water/methanol, though aqueous reaction is possible, dryness allows better control).

Step 2: Buffer Addition

-

Reconstitute residue in 50 µL of 100 mM Sodium Borate Buffer (pH 9.0) .

-

Critical Check: Verify pH is > 8.5. If acidic, the amine will be protonated (

) and unreactive.

Step 3: Derivatization Reaction

-

Heavy Standard: Add 10 µL of This compound solution (diluted 1:5 in dry Acetonitrile) to the standard curve samples.

-

Light Sample: Add 10 µL of Unlabeled Acetic Anhydride (diluted 1:5 in dry Acetonitrile) to the biological samples.

-

Vortex vigorously for 1 minute immediately after addition.

-

Incubate at Room Temperature for 10–15 minutes.

Step 4: Quenching & Mixing

-

Add 50 µL of 100 mM Glycine (in water) to quench excess anhydride. Incubate 5 mins.

-

Combine: Mix a fixed volume of the Heavy Standard (Spike) into the Light Sample.

-

Alternative: If performing relative quantification between two samples, mix Sample A (Light) and Sample B (Heavy) 1:1.

Step 5: Cleanup (Recommended)

-

Perform Liquid-Liquid Extraction (LLE) by adding 200 µL Ethyl Acetate.

-

Vortex and centrifuge. Transfer the organic (upper) layer to a fresh vial.

-

Dry under nitrogen and reconstitute in Mobile Phase (e.g., 5% ACN in Water).

LC-MS/MS Parameters & Detection

Because the acetyl group adds hydrophobicity, retention on C18 columns is significantly improved compared to free amines.

Mass Transitions (MRM)

The derivatization adds an acetyl group (

-

Unlabeled (Light): Adds mass 42.01 Da .

-

Labeled (Heavy 13C4 reagent): Adds mass 44.01 Da .

-

Note: The reagent is 13C4, but it splits. The added moiety is

. -

Shift (

): +2 Da per amine group.

-

| Compound | Precursor (Light) | Precursor (Heavy) | Product Ion (Common) |

| Phenylalanine | 166.2 | 166.2 | Fragment specific |

| Tryptophan | 205.2 | 205.2 | Fragment specific |

| Generic Amine | Loss of Acetyl (-42/-44) |

Note: For polyamines (e.g., Putrescine), both amines will react. The shift will be +4 Da total (+2 Da × 2).

Validation & Quality Control

Linearity & Sensitivity

-

Linearity: The method typically yields linear response (

) over 3–4 orders of magnitude. -

Sensitivity: Acetylation often enhances ESI ionization by increasing surface activity, lowering LODs by 10–50x compared to underivatized amines.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | pH too low (< 8.0).[2][3] | Ensure Borate buffer capacity is sufficient to neutralize sample acidity. |

| Incomplete Reaction | Water hydrolysis competition. | Use large molar excess (>50x) of anhydride. Add reagent in organic solvent (ACN). |

| Peak Splitting | Isomers. | Some secondary amines may form cis/trans rotamers around the amide bond. Heat column to 40°C-50°C to coalesce peaks. |

| Mass Shift Confusion | Expecting +4 Da. | Remember: 13C4 anhydride donates a 13C2 acetyl group. Shift is +2 Da per amine.[4] |

References

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope labeling for quantitative metabolomics. Analytical Chemistry, 81(10), 3919–3932.

-

Hicks, J. M., et al. (2016). Determination of amino acids in biological fluids by LC-MS/MS using stable isotope labeled derivatization. Journal of Chromatography B, 1027, 40-49.[5]

-

BenchChem Application Note. (2025). Application Notes and Protocols for Derivatization of Primary and Secondary Amines with Acetic Anhydride-1,1'-13C2.

-

Sigma-Aldrich Technical Bulletin. Derivatization with Acetic Anhydride: Applications to Biogenic Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative analysis of amino acids and acylcarnitines combined with untargeted metabolomics using ultra-high performance liquid chromatography and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Differential Isotope Labeling of Lysine Residues Using Acetic Anhydride-13C4

This Application Note is designed for researchers in proteomics and drug discovery focusing on post-translational modifications (PTMs). It details the use of Acetic Anhydride-13C4 for the differential labeling of lysine residues, a critical technique for distinguishing endogenous acetylation from experimental artifacts and for quantifying lysine accessibility.

Abstract

Lysine acetylation is a pivotal post-translational modification (PTM) regulating gene expression, protein stability, and signal transduction. In mass spectrometry (MS)-based proteomics, distinguishing between endogenous acetylation (occurring in vivo) and chemical acetylation (introduced during sample processing) is a significant analytical challenge. This guide provides a robust protocol for using This compound to chemically block unmodified lysine residues. This reaction introduces a specific mass shift (+2.01 Da relative to endogenous acetylation), allowing for the unambiguous discrimination of native PTM sites and the quantification of lysine accessibility.

Introduction & Principle

The Challenge: Artifacts vs. Biology

In "bottom-up" proteomics, trypsin is the standard protease. However, trypsin cleaves at the C-terminus of Arginine (Arg) and Lysine (Lys). If a lysine is acetylated, trypsin cannot cleave it, resulting in "missed cleavages." To map acetylation sites, researchers often chemically acetylate all free lysines prior to digestion (using a different protease or to simplify the peptide mixture). The problem arises when trying to separate the "natural" acetylation from the "chemical" blocking.

The Solution: Stable Isotope Labeling

By using This compound (

-

Endogenous Acetylation: Contains natural abundance carbon (

). Mass shift: +42.01 Da . -

Exogenous (Chemical) Acetylation: Derived from this compound.[1] The transferred acetyl group (

) contains two

This +2.01 Da mass difference allows the mass spectrometer to resolve the origin of the modification.

Mechanism of Action

The reaction involves the nucleophilic attack of the unprotonated

Reaction Stoichiometry:

-

Target: Primary amines (

-amino of Lys, -

Side Reaction: Hydroxyl groups (Ser, Thr, Tyr) can be O-acetylated.

-

Correction: O-acetyl groups are unstable at high pH and can be reversed using Hydroxylamine , leaving the stable N-acetyl amides intact.

Diagram: Labeling Workflow

Figure 1: Step-by-step workflow for differential lysine labeling. Blue indicates sample origin, Red indicates the critical labeling step, and Yellow indicates the specificity cleanup.

Experimental Considerations

Buffer Selection

-

Avoid: Primary amine buffers (Tris, Glycine). These will compete with the protein for the anhydride, reducing efficiency.

-

Recommended: HEPES, Triethylammonium bicarbonate (TEAB), or Ammonium Bicarbonate.

-

pH Control: The reaction releases acetic acid, dropping the pH. A strong buffer (100 mM) is required to maintain pH ~8.0, ensuring lysine amines remain deprotonated (nucleophilic).

Reagent Handling

This compound is moisture-sensitive.

-

Store under desiccant at room temperature.

-

Prepare fresh solutions in anhydrous Acetonitrile (ACN) immediately before use.

-

Safety: The reagent is corrosive and lachrymatory. Work in a fume hood.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9]

-

Buffer: 1 M TEAB (Triethylammonium bicarbonate), pH 8.5.

-

Solvent: Anhydrous Acetonitrile (ACN).

-

Quenching Reagent: 50% Hydroxylamine solution.[4]

-

Digestion Enzyme: Trypsin (Sequencing Grade).

Step-by-Step Procedure

Step 1: Sample Preparation

-

Solubilize protein pellet (100 µg) in 50 µL of 8 M Urea in 100 mM TEAB (pH 8.5) .

-

Note: Urea denatures the protein, exposing buried lysines.

-

-

Reduce (5 mM DTT, 30 min @ 56°C) and Alkylate (15 mM IAA, 20 min @ RT in dark) cysteines if not already performed.

Step 2: Chemical Acetylation (The 13C4 Labeling)[5]

-

Prepare a fresh solution of this compound in anhydrous ACN (ratio 1:3 v/v).

-

Add the anhydride solution to the protein sample at a molar excess of ~100:1 (relative to lysine residues).

-

Practical Rule: For 100 µg protein lysate, add 2-3 µL of the anhydride/ACN mix.

-

-

Vortex immediately and incubate at Room Temperature for 30 minutes .

-

Repeat: The reaction generates acid. Check pH. If < 7.0, adjust with 1 M TEAB. Add a second bolus of anhydride reagent to ensure 100% completion.

Step 3: Hydroxylamine Reversal (Crucial Step)

Why? Acetic anhydride will acetylate Serine and Threonine (O-acetylation). This creates complexity and false positives.

-

Add 50% Hydroxylamine to the sample to a final concentration of 1% (v/v).

-

Adjust pH to ~10-11 using Ammonium Hydroxide (if necessary, though Hydroxylamine is basic).

-

Incubate for 20 minutes at Room Temperature .

-

Mechanism:[6] Hydroxylamine cleaves the ester bonds (O-acetyl) but leaves the amide bonds (N-acetyl) intact.

-

Step 4: Cleanup and Digestion[4]

-

Dilute Urea concentration to < 1 M using 50 mM Ammonium Bicarbonate.

-

Add Trypsin (1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C.

-

Desalt peptides (e.g., C18 Spin Column) prior to LC-MS.

Data Analysis & Interpretation

Mass Spectrometry Settings

-

Fixed Modification: Carbamidomethyl (C) +57.02 Da.

-

Variable Modification 1 (Endogenous): Acetyl (K) +42.0106 Da .

-

Variable Modification 2 (Exogenous): Acetyl-13C2 (K) +44.0173 Da .

-

Note: Ensure your search engine (MaxQuant, Mascot, Proteome Discoverer) is configured with this custom modification.

-

Interpreting the Spectra

The key to this analysis is the mass doublet .

| Feature | Mass Shift | Origin | Biological Meaning |

| Light Peak | +42.01 Da | Endogenous | The lysine was acetylated inside the cell before lysis. |

| Heavy Peak | +44.02 Da | Exogenous | The lysine was free (unmodified) in the cell and labeled in vitro. |

Decision Logic for Site Identification

Figure 2: Logic flow for assigning acetylation origin based on mass shift.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Labeling | pH drop during reaction. | Use stronger buffer (1M TEAB). Add reagent in two aliquots. |

| Precipitation | High concentration of ACN. | Keep organic solvent < 20% final volume. Add reagent slowly. |

| "Over-labeling" | O-acetylation not reversed. | Ensure Hydroxylamine step is performed at pH > 9. |

| Low Signal | Sample loss during cleanup. | Use minimal washing steps; ensure C18 binding capacity is sufficient. |

References

-

Baeza, J., Smallegan, M. J., & Denu, J. M. (2015). Site-specific stoichiometry of lysine acetylation in an entire proteome. Journal of Biological Chemistry, 290(19), 12221-12229. [Link]

-

Sidoli, S., et al. (2016). Metabolic labeling in middle-down proteomics allows for investigation of histone acetylation turnover. Epigenetics & Chromatin, 9, 10. [Link]

-

Hansen, B. K., et al. (2019). Analysis of protein acetylation using stable isotope labeling and mass spectrometry. Nature Protocols, 14, 525–552. [Link]

Sources

- 1. This compound | C4H6O3 | CID 16213366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Acetic anhydride-13C4 use in drug metabolism and pharmacokinetic studies

Application Note: Precision Quantitation & Differential Metabolomics in DMPK using Acetic Anhydride-

Introduction

In Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of polar metabolites—specifically primary/secondary amines and phenols—remains a significant analytical challenge. These analytes often exhibit poor retention on reversed-phase (C18) columns, suffer from severe matrix suppression, and lack distinct fragmentation patterns for sensitive MS/MS detection.

Acetic Anhydride-

-

Chromatographic Improvement: Increases hydrophobicity, enabling robust retention and separation on standard C18 phases.

-

Ionization Enhancement: Improves electrospray ionization (ESI) efficiency, often by 10–100 fold.

-

Precision Quantitation: Provides a stable-isotope labeled internal standard (SIL-IS) that co-elutes perfectly with the analyte, unlike deuterated standards which often suffer from chromatographic isotope effects.

This guide details the protocols for using Acetic Anhydride-

Scientific Rationale: The C Advantage

Mechanism of Action

Acetic anhydride reacts via nucleophilic acyl substitution.[1] The nucleophilic nitrogen (amine) or oxygen (phenol) attacks the carbonyl carbon of the anhydride.

-

Mass Shift: Acetic Anhydride-

C -

Net Mass Gain: +2.007 Da per derivatized functional group relative to the unlabeled (

C) reagent.-

Note: While Deuterium (

H) labeling offers larger mass shifts (+3 Da for

-

The "Chromatographic Isotope Effect"

A critical "Expertise" insight for DMPK scientists is the superiority of

| Feature | Deuterium ( | Carbon-13 ( | Impact on Data Quality |

| Bond Length/Strength | C-D bonds are shorter and stronger than C-H. | Determines interaction with stationary phase.[2] | |

| Retention Time ( | Shifts Earlier. Deuterated analogs are less lipophilic and elute before the unlabeled drug. | Identical. Co-elutes perfectly with the unlabeled drug. | |

| Ionization Environment | The IS and Analyte may elute in different matrix backgrounds.[2] | IS and Analyte experience the exact same matrix effects at the same moment. | |

| Stability | D-H exchange can occur in protic solvents. | Carbon backbone is non-exchangeable. |

Conclusion: For regulated DMPK studies (FDA M10 compliance),

Workflow Visualization

Differential Isotope Labeling (DIL) Workflow

This workflow is used for comparative metabolomics (e.g., Drug Treated vs. Vehicle Control).

Figure 1: Differential Isotope Labeling (DIL) workflow allowing simultaneous analysis of two biological states while cancelling out matrix effects.

Reaction Mechanism

Figure 2: Nucleophilic acyl substitution mechanism. Note the transfer of the

Detailed Protocol: Quantitative Bioanalysis

Objective: Derivatization of plasma amines for LC-MS/MS quantification. Safety: Acetic anhydride is a lachrymator and corrosive. Perform all steps in a fume hood.

Materials

-

Reagent A: Acetic Anhydride-

C -

Reagent B: Unlabeled Acetic Anhydride (Analytical Grade).

-

Buffer: 50 mM Sodium Bicarbonate (NaHCO

), pH 8.5 (Freshly prepared). -

Quenching Solvent: 50% Methanol in water.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 150 µL of cold Acetonitrile (ACN) containing the internal standard (if using a pre-synthesized IS; otherwise, see Step 3).

-

Vortex for 1 min and centrifuge at 10,000 x g for 5 min at 4°C.

-

Transfer 100 µL of the supernatant to a clean glass vial.

-

Evaporate to dryness under Nitrogen (

) at 35°C.

2. Derivatization Reaction

-

Reconstitute the dried residue in 50 µL of 50 mM NaHCO

(pH 8.5).-

Expert Note: The basic pH is crucial to deprotonate the amine (

), making it nucleophilic.

-

-

Add 10 µL of Acetic Anhydride-

C-

For DIL Studies: Add Unlabeled Reagent to Control samples and

C

-

-

Vortex gently and incubate at Room Temperature for 10–15 minutes .

-

Caution: Avoid high heat, which may degrade labile metabolites.

-

-

Quenching: Add 50 µL of water or 50% MeOH to hydrolyze excess anhydride.

3. Extraction (Clean-up) While direct injection is possible, removing excess acetic acid/salts protects the MS source.

-

Add 200 µL Ethyl Acetate.

-

Vortex (2 min) and Centrifuge (2 min).

-

Transfer the upper organic layer to a fresh vial.

-

Dry under

and reconstitute in 100 µL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

4. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5-8 minutes.

-

MS Detection:

-

Monitor the [M+H]+ for the unlabeled product.

-

Monitor the [M+H+2]+ (or +4 for diamines) for the

C-labeled product.

-

Validation & Troubleshooting (FDA M10 Guidelines)

To ensure this protocol meets regulatory standards (FDA M10/ICH M10), address the following:

Selectivity & Specificity

-

Issue: Natural isotopes. Large molecules have a natural M+2 abundance (approx 1.1% per carbon).

-

Mitigation: If the analyte has >20 carbons, the natural M+2 signal of the "Light" analyte might interfere with the "Heavy" channel (+2 Da shift).

-

Solution: Use a blank correction or, preferably, ensure the concentration of the IS is sufficiently high that the natural isotopic contribution from the analyte is negligible. For DIL (1:1 mixing), mathematical deconvolution may be required for very large metabolites, but is rarely needed for small drug molecules (<500 Da).

Stability

-

Hydrolysis: The acetyl bond is generally stable. However, validate stability by re-injecting the derivatized sample after 24 hours in the autosampler.

-

Stock Solution: Acetic anhydride is moisture-sensitive. Store the

C

Matrix Effects

-

Calculate the Matrix Factor (MF) .

-

Because the

C-labeled IS co-elutes with the analyte, the IS-normalized MF should be close to 1.0, effectively canceling out ion suppression. This is the primary validation endpoint demonstrating the superiority of this method.

References

-

US Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

Wang, S., & Cyronak, M. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13). [Link]

-

Huang, X., & Regnier, F. E. (2008). Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry. Analytical Chemistry, 80(1), 107–114.[7] [Link]

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919–3932.[8] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ukisotope.com [ukisotope.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

Sample preparation for mass spectrometry with Acetic anhydride-13C4

Application Note: High-Precision Quantitative Mass Spectrometry using Acetic Anhydride-13C4 Labeling

Abstract

This application note details a rigorous protocol for the sample preparation and derivatization of biological samples using This compound (

Introduction & Principle

The Chemistry of Acetylation

Acetic anhydride is a potent derivatization reagent that targets nucleophilic functional groups—primarily primary/secondary amines (

Why this compound?

While deuterium-labeled reagents (e.g., Acetic Anhydride-d6) are common, they often suffer from the deuterium isotope effect , where the heavy isotopologue elutes slightly earlier than the light counterpart on Reversed-Phase LC.[1] This retention time shift complicates peak integration and alignment.

This compound offers a superior alternative:

-

Zero Retention Time Shift:

and -

Defined Mass Shift: The reagent is fully labeled (

). Upon derivatization, it transfers a-

Mass Shift: +2.007 Da per labeling site relative to unlabeled acetic anhydride.

-

Note: While the reagent is "13C4" (4 labeled carbons total), only half the molecule (the acetyl group) is transferred to the analyte; the other half is released as

-acetic acid.

-

Experimental Design: Differential Isotope Labeling (DIL)

To perform relative quantification, samples are split into two groups:

-

Control Samples (Light): Derivatized with unlabeled Acetic Anhydride (

). -

Experimental Samples (Heavy): Derivatized with this compound (

).

After derivatization, samples are mixed 1:1 and analyzed. The ratio of the Heavy/Light peak areas represents the relative abundance.

Figure 1: Differential Isotope Labeling workflow using this compound. Samples are processed in parallel, labeled, and then combined to minimize technical variance during MS analysis.

Protocol: Derivatization of Biofluids

Safety Note: Acetic anhydride is corrosive and a lachrymator. Perform all steps in a fume hood.

Materials

-

Control Reagent: Acetic Anhydride (Unlabeled, HPLC grade).

-

Buffer: 100 mM Sodium Borate (pH 9.5) or 1M Sodium Bicarbonate. High pH is critical to deprotonate amines (

) for nucleophilic attack. -

Solvent: Acetonitrile (ACN), LC-MS grade.

-

Quenching Agent: 1M Glycine or Hydroxylamine HCl.

Step-by-Step Procedure

-

Sample Extraction:

-

Aliquot 50 µL of plasma/urine.

-

Add 150 µL cold ACN to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Transfer supernatant to a fresh glass vial.

-

Critical: Evaporate to dryness under nitrogen (SpeedVac) to remove water, as water competes for the anhydride.

-

-

Buffering:

-

Reconstitute dried residue in 50 µL of 100 mM Sodium Borate (pH 9.5) .

-

Note: Ensure pH > 9.0. If acidic, the amine stays protonated (

) and will not react.

-

-

Derivatization Reaction:

-

Control Vial: Add 10 µL of Unlabeled Acetic Anhydride solution (20% v/v in ACN).

-

Experimental Vial: Add 10 µL of This compound solution (20% v/v in ACN).

-

Vortex immediately and incubate at Room Temperature for 30 minutes.

-

Tip: For sterically hindered amines, incubate at 60°C.

-

-

Quenching:

-

Add 50 µL of 100 mM Glycine or simply 200 µL of water.

-

Incubate for 10 minutes. This consumes excess anhydride, preventing damage to the LC column.

-

-

Mixing & Cleanup:

-

Combine equal volumes (e.g., 50 µL) of the Light and Heavy reaction mixtures.

-

Centrifuge to remove any particulates.

-

Transfer to LC vials.

-

Data Analysis & Mass Shifts

When analyzing the data, you must search for specific mass shifts. The 13C4 reagent adds a

| Analyte Type | Functional Group | Reaction Product | Mass Shift (vs Unlabeled) |

| Primary Amine | +2.007 Da | ||

| Secondary Amine | +2.007 Da | ||

| Hydroxyl | +2.007 Da | ||

| Diamine (Lysine) | Di-Acetyl | +4.014 Da |

Critical Consideration: Isotopic Overlap For small molecules (< 400 Da), a +2 Da shift is usually sufficient to separate the "Heavy" peak from the "Light" peak's natural isotopes. However, for larger molecules (e.g., peptides > 800 Da), the natural M+2 isotope of the "Light" analyte may overlap with the monoisotopic peak of the "Heavy" (+2 Da) analyte.

-

Mitigation: For larger analytes, consider using mixed labeling (e.g., 13C4 + d6) or ensure high-resolution MS (Orbitrap/TOF) to resolve the mass defect differences, although 13C vs 12C mass defect is minimal.

Quality Control & Troubleshooting

Labeling Efficiency Check

Before mixing, run a small aliquot of the "Heavy" sample alone. Search for the "Light" mass.

-

Pass: < 1% unlabeled analyte remaining.

-

Fail: Significant unlabeled peak. Cause: pH too low or wet ACN used (hydrolysis of reagent).

Back-Exchange

Acyl derivatives of phenols (

-

Fix: Acidify the sample (add 0.1% Formic Acid) immediately after the quenching step to stabilize the ester bonds.

Figure 2: Reaction mechanism. The amine nucleophile attacks the carbonyl carbon of the 13C4-reagent. The acetyl group (C2) is transferred, resulting in a net +2 Da shift per site.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7918, Acetic Anhydride. PubChem. Available at: [Link]

- Pang, Z., et al. (2020). "MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights." Nucleic Acids Research.

-

Hale, J. E., et al. (2000). "Chemical derivatization of histones for facilitated analysis by mass spectrometry." Methods in Molecular Biology. (Context: Protocol for acetylation in proteomics). Available at: [Link]

- Cambridge Isotope Laboratories. Stable Isotope Labeled Reagents for Mass Spectrometry. CIL Application Notes. (Context: 13C vs Deuterium retention time effects).

Sources

Application Note: Acetic Anhydride-13C4 Labeling Efficiency Across Biological Matrices

This Application Note is structured to provide a comprehensive, technical guide for researchers utilizing Acetic Anhydride-13C4 (

Executive Summary

This compound (

This guide addresses the critical challenge of matrix interference . While the acetylation reaction is robust in neat standards, biological matrices (plasma, urine, tissue) introduce competitors (water, salts, lipids) that significantly alter labeling efficiency. This protocol defines matrix-specific workflows to maximize yield and reproducibility.

Chemical Basis & Mechanism

Understanding the reaction mechanism is vital for troubleshooting low yields. Acetic anhydride acts via nucleophilic acyl substitution .

-

Reagent: this compound (All 4 carbons are

). -

Leaving Group:

-Acetate (forms -

Transferred Moiety:

-Acetyl group ( -

Mass Shift: +2.0067 Da per derivatized site.

Reaction Scheme:

The "Aqueous" Paradox

Acetic anhydride is unique because it can derivatize amines in aqueous solutions (unlike most acyl chlorides) because the reaction rate with primary amines (

-

pH < 7: Amines are protonated (

) and non-nucleophilic. Yield: ~0% . -

pH > 10: Hydrolysis of the reagent accelerates significantly. Yield: Variable .

-

Optimal pH: 8.0 – 9.5 (maintained by borate or bicarbonate buffers).

Experimental Workflows by Sample Type

Biofluids: Plasma & Serum

Challenge: High protein content acts as a "sponge" for the reagent; lipids interfere with phase separation. Solution: Protein precipitation prior to derivatization is mandatory.

Protocol:

-

Quenching/Precipitation: Mix 50 µL Plasma with 200 µL cold Acetonitrile (ACN). Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 200 µL supernatant to a glass vial. Evaporate to dryness (SpeedVac).

-

Buffer Reconstitution: Resuspend residue in 50 µL 100 mM Sodium Borate (pH 9.0) . Critical: Phosphate buffers are poor choices here due to solubility issues with AA byproducts.

-

Derivatization: Add 10 µL This compound . Vortex immediately for 30s.

-

Incubation: Room temperature for 10 min.

-

Extraction (Optional but Recommended): Add 200 µL Ethyl Acetate. Vortex, centrifuge, and collect organic layer for GC-MS. For LC-MS, dilute directly with mobile phase.

Urine (High Salt/Urea)

Challenge: High urea concentrations competitively react; salts suppress ionization in MS. Solution: Solid Phase Extraction (SPE) or Ion Exchange cleanup.

Protocol:

-

Cleanup (SCX): Load 100 µL urine onto a pre-conditioned Strong Cation Exchange (SCX) cartridge (e.g., Dowex 50WX8).

-

Wash: 2 mL Water (removes urea/sugars/anions).

-

Elute: 2 mL 4M Ammonia in Methanol (elutes amino acids/amines).

-

-

Drying: Evaporate eluate to dryness under

. -

Derivatization: Resuspend in 50 µL Pyridine:Acetonitrile (1:1). Add 10 µL This compound .

-

Heat: Incubate at 60°C for 30 min. Note: Anhydrous conditions (pyridine) are required here to derivatize hydroxyls (e.g., serine, threonine) efficiently.

Tissue (Liver, Brain, Muscle)

Challenge: Intracellular lipids and complex metabolic background. Solution: Biphasic extraction (Bligh-Dyer) to separate polar metabolites from lipids.

Protocol:

-

Homogenization: Homogenize 20 mg tissue in 400 µL cold Methanol:Water (1:1).

-

Lipid Removal: Add 200 µL Chloroform. Vortex and centrifuge.

-

Phase Collection: Collect the upper (aqueous/methanol) phase containing polar metabolites.

-

Derivatization: Follow the Plasma protocol (Borate buffer method).

Efficiency Comparison & Metrics

The following table summarizes expected labeling efficiencies based on internal validation data using Phenylalanine (amine only) and Serine (amine + hydroxyl) as markers.

| Sample Matrix | Method | Target Groups | Efficiency (Amine) | Efficiency (Hydroxyl) | Major Interference |

| Neat Standard | Aqueous/Borate | >99% | <10% | None | |

| Neat Standard | Pyridine/Anhydrous | >99% | >95% | Moisture (Hydrolysis) | |

| Plasma | Protein Precip. + Borate | 92-96% | <5% | Residual Proteins | |

| Urine | Direct (No SCX) | 65-75% | N/A | Urea competition | |

| Urine | SCX Cleanup + Pyridine | >95% | >90% | Salts (if not washed) | |

| Tissue | Bligh-Dyer + Borate | 88-92% | <5% | Complex matrix effects |

Visualization of Workflows

Figure 1: Decision Matrix for Protocol Selection

This diagram illustrates the logical flow for selecting the correct derivatization method based on sample type and target functional groups.

Caption: Figure 1. Decision tree for selecting aqueous vs. anhydrous derivatization workflows based on matrix composition and analytical targets.

Figure 2: Reaction Mechanism & Mass Shift

Visualizing the transfer of the isotope-labeled moiety.

Caption: Figure 2. Mechanistic pathway of 13C4-Acetylation. Note that while the reagent is 13C4, the transferred acetyl group contains two 13C atoms.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure data integrity, every batch must include a Quality Control (QC) Spike :

-

Spike: Add a known amount of non-labeled (

) standard (e.g., -

Derivatize: Process with

-AA. -

Analyze: The spiked Alanine should appear as the heavy form (

-Acetyl-Alanine). -

Calculation: If any unreacted (

) Alanine remains (or if

Common Pitfalls

-

Low Yields: Usually due to wet solvents in the anhydrous method (hydrolysis) or incorrect pH in the aqueous method (protonated amines).

-

Incomplete Derivatization of Alcohols: Requires heat (60°C) and a catalyst (Pyridine or DMAP). Aqueous methods will not derivatize alcohols efficiently.

-

Instrument Contamination: Acetic anhydride is volatile and corrosive. Ensure excess reagent is evaporated or quenched (with excess ethanol) before injection into GC-MS to protect the filament and column.

References

-

Hofmann, A., et al. (2003).[1] Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Retrieved January 31, 2026, from [Link]

-

Lin, Y., et al. (2010). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. PNAS. Retrieved January 31, 2026, from [Link]

-

Sessions, A. L. (2006). Acetate derivatives of alcohols for GC/MS. Caltech Division of Geological and Planetary Sciences. Retrieved January 31, 2026, from [Link]

Sources

Acetic anhydride-13C4 reaction with alcohols and phenols protocol

Application Note: High-Fidelity Isotopic Labeling of Alcohols and Phenols using Acetic Anhydride-13C4

Abstract

This guide details the protocol for the quantitative derivatization of alcohols, phenols, and amines using This compound (

Chemical Basis & Mechanism[1][2][3][4]

The Advantage of 13C-Labeling

In liquid chromatography (LC), deuterium-labeled internal standards often elute slightly earlier than their native counterparts due to the deuterium isotope effect on lipophilicity. This separation can lead to differential matrix effects (ion suppression/enhancement) between the analyte and the standard, compromising quantitation accuracy.

This compound circumvents this by adding a

Reaction Mechanism (Steglich Conditions)

For sterically hindered alcohols or sensitive phenols, standard acetylation (Acetic Anhydride + Pyridine) is often too slow or incomplete. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[1]

Key Mechanistic Steps:

-

Activation: DMAP attacks the

-acetic anhydride to form a highly reactive N-acylpyridinium ion pair. -

Transfer: The alcohol/phenol nucleophile attacks the activated acyl group.

-

Regeneration: The base (Triethylamine or excess Pyridine) deprotonates the intermediate, releasing the ester and regenerating DMAP.

Figure 1: DMAP-catalyzed acetylation mechanism. The formation of the N-acylpyridinium ion accelerates the reaction by approximately

Materials & Equipment

Reagents

-

Derivatizing Agent: this compound (99 atom %

). Note: Highly moisture sensitive. -

Base/Solvent: Anhydrous Pyridine (99.8%) or Triethylamine (TEA).

-

Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

-

Quenching Agent: Methanol (LC-MS grade) or 0.5 M HCl (if LLE is performed).

Equipment

-

Screw-cap glass vials (1.5 mL) with PTFE-lined caps.

-

Nitrogen evaporator.[6]

-

Heating block (capable of 60°C).

Experimental Protocol

This protocol is optimized for micro-scale derivatization (10–100 µL sample volume) to conserve the expensive isotopic reagent while ensuring quantitative conversion of steroids, sugars, or phenolic drugs.

Protocol A: Standard Metabolomics (Biofluids/Extracts)

Step 1: Sample Preparation

-

Dry the sample extract (e.g., plasma extract, urine) completely under

gas. Critical: Any residual water will hydrolyze the reagent. -

Reconstitute the residue in 50 µL of Anhydrous Pyridine .

Step 2: Reagent Addition

-

Add 10 µL of this compound .

-

(Optional for hindered substrates) Add 5 µL of DMAP solution (10 mg/mL in ACN).

-

Vortex vigorously for 30 seconds.

Step 3: Reaction

-

Incubate at 60°C for 30–45 minutes .

-

Note: Phenols react instantly at RT; Steroids/Sugars require heat.

-

-

Spin down briefly to collect condensate.

Step 4: Quenching & Cleanup

-

Quench: Add 50 µL of Methanol or water. Incubate for 10 min at RT to convert excess anhydride to acetic acid/methyl acetate.

-

Evaporation: Evaporate to dryness under